3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine
Description
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine is a bicyclic heterocyclic compound featuring a fused isoxazole ring (oxygen and nitrogen atoms) and a cyclohexene moiety, substituted with a phenyl group and an amine at specific positions. These analogs are frequently explored in medicinal chemistry for their antitumor, antimicrobial, and enzyme-modulating activities .
Properties
CAS No. |
1201784-82-8 |
|---|---|
Molecular Formula |
C13H14N2O |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1,2-benzoxazol-5-amine |
InChI |
InChI=1S/C13H14N2O/c14-10-6-7-12-11(8-10)13(15-16-12)9-4-2-1-3-5-9/h1-5,10H,6-8,14H2 |
InChI Key |
VQVYZQACSBVNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Hydroximinoyl chlorides, such as those derived from cyclohexenone oximes, undergo dehydrohalogenation in the presence of a base to form nitrile oxides. These reactive intermediates participate in regioselective cycloaddition with iodinated terminal alkynes, yielding the fused isoxazole framework. For instance, reacting a cyclohexenone-derived hydroximinoyl chloride with phenylacetylene derivatives under mild conditions (e.g., dichloromethane, room temperature) facilitates the formation of the tetrahydrobenzoisoxazole core. Subsequent iodination at the alkyne terminus enables functionalization at the 5-position, where nucleophilic substitution with ammonia or protected amines introduces the amine group.
Optimization and Yields
Key optimizations include the use of non-polar solvents to stabilize nitrile oxides and the addition of triethylamine to scavenge HCl generated during dehydrohalogenation. Yields for the cycloaddition step typically range from 70% to 85%, with purity exceeding 90% after column chromatography. Post-cyclization amination via SN2 reactions achieves yields of 60–75%, depending on the steric and electronic properties of the amine source.
Metal-Catalyzed Approaches
Transition metal catalysis offers enhanced regiocontrol and efficiency in constructing the isoxazole ring. Copper(I) catalysts, in particular, have been employed to accelerate cycloaddition kinetics and improve product selectivity.
Copper-Catalyzed Cycloaddition
Copper(I) iodide (5 mol%) in acetonitrile catalyzes the reaction between hydroximinoyl chlorides and alkynes at 60°C, reducing reaction times from 24 hours to 4–6 hours. This method achieves comparable yields (75–80%) to non-catalytic routes but with superior regioselectivity for the 3,5-disubstituted isoxazole configuration. The catalytic cycle involves coordination of the nitrile oxide to Cu(I), facilitating alkyne insertion and subsequent cyclization.
Palladium-Mediated Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling has been explored for introducing the phenyl group post-cyclization. For example, brominated tetrahydrobenzoisoxazole intermediates undergo coupling with phenylboronic acid in the presence of Pd(PPh3)4, yielding the 3-phenyl derivative in 65–70% yield. However, this two-step approach is less efficient than direct cycloaddition with phenylacetylenes.
Environmentally Benign Synthetic Routes
Recent advances emphasize green chemistry principles, minimizing hazardous solvents and energy consumption.
Solvent-Free and Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) accelerates the cycloaddition of hydroximinoyl chlorides with alkynes in solvent-free conditions, completing reactions in 1–2 hours with 80–85% yields. The mechanical energy from cavitation enhances molecular collisions, obviating the need for high temperatures or prolonged stirring.
Ionic Liquids as Recyclable Media
Butylmethylimidazolium-based ionic liquids ([BMIM]X) serve as dual solvents and catalysts for isoxazole formation. After the reaction, the ionic liquid is recovered via aqueous extraction and reused for up to five cycles without significant loss in activity. This method achieves yields of 78–82% while reducing waste generation.
Post-Cyclization Functionalization Strategies
Introducing the amine group at the 5-position often requires tailored functionalization steps after constructing the isoxazole core.
Reductive Amination
Ketone intermediates, generated by oxidation of the tetrahydrobenzoisoxazole’s cyclohexane ring, undergo reductive amination with ammonium acetate and sodium cyanoborohydride. This one-pot method affords the 5-amine derivative in 60–65% yield but requires careful pH control to avoid over-reduction.
Gabriel Synthesis
The Gabriel synthesis provides a two-step route: (1) bromination at the 5-position using N-bromosuccinimide (NBS) under radical conditions, followed by (2) displacement with phthalimide potassium salt and subsequent hydrazinolysis to release the free amine. This approach achieves 70% overall yield but involves toxic reagents like hydrazine.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydroximinoyl Cycloaddition | 70–85 | 6–24 h | High regioselectivity, scalable | Requires halogenated alkynes |
| Cu-Catalyzed Cycloaddition | 75–80 | 4–6 h | Faster, milder conditions | Catalyst cost, purification steps |
| Ultrasound-Assisted | 80–85 | 1–2 h | Energy-efficient, solvent-free | Specialized equipment needed |
| Reductive Amination | 60–65 | 12 h | Simple one-pot procedure | Low yield, sensitivity to pH |
Chemical Reactions Analysis
Nucleophilic Substitution at the Amine Group
The primary amine (-NH₂) at position 5 participates in nucleophilic substitution reactions. For example:
-
Acylation : Reacts with acetyl chloride in dichloromethane to form N-acetyl-3-phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine (yield: 82–88%).
-
Sulfonation : Treatment with benzenesulfonyl chloride under basic conditions yields the corresponding sulfonamide derivative .
Key Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | AcCl | CH₂Cl₂ | 0–25°C | 82–88 |
| Sulfonation | PhSO₂Cl | THF | Reflux | 75 |
Oxidation
The cyclohexene ring undergoes selective oxidation:
-
Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) forms an epoxide at the 4,5-position (confirmed by NMR at δ 58.3 ppm) .
-
Aromatic Ring Oxidation : Strong oxidants like KMnO₄ cleave the phenyl ring to yield carboxylic acid derivatives.
Reduction
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation reduces the isoxazole ring to a β-ketoamine intermediate, which further rearranges .
Metal Complexation
The amine and isoxazole nitrogen atoms act as ligands for transition metals:
-
Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, showing a bathochromic shift in UV-Vis spectra (λₘₐₓ = 420 nm).
-
Fe(III) Coordination : Reacts with FeCl₃ to generate paramagnetic complexes with high-spin configurations.
Stability Constants (log K) :
| Metal Ion | log K | Geometry |
|---|---|---|
| Cu²⁺ | 4.2 | Octahedral |
| Fe³⁺ | 3.8 | Tetrahedral |
Thiophene Derivatives
Treatment with elemental sulfur and methylene carbonitriles yields thiophene-based heterocycles (e.g., 11a-b ) :
| Product | Reaction Time (h) | Yield (%) | NMR (δ, ppm) |
|---|---|---|---|
| 11a | 6 | 85 | 3.34 (s, NH), 7.21–7.55 (m, Ar-H) |
| 11b | 8 | 78 | 4.89 (s, CH₂Cl), 8.33 (d, Ar-H) |
Functionalization via Electrophilic Aromatic Substitution
The phenyl ring undergoes:
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para-position (yield: 65%) .
-
Halogenation : Electrophilic bromination with Br₂/FeBr₃ yields 3-(4-bromophenyl) analogs .
Mechanistic Insights
-
Dual Kinase Inhibition : The compound inhibits CK2 and GSK3β by chelating ATP-binding Mg²⁺ ions via its amine and isoxazole N-O group.
-
Solvent Effects : Reactions in aqueous media (e.g., gluconic acid/water) improve yields due to hydrogen-bond stabilization of intermediates .
Stability and Reactivity Trends
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study investigated the compound's efficacy against six cancer cell lines. The results indicated that certain derivatives exhibited notable activity, leading to further exploration of their mechanisms of action. The most active compounds were tested against the c-Met enzyme and showed significant inhibition compared to established controls like foretinib .
| Cell Line | IC50 (µM) | Control (e.g., Foretinib) |
|---|---|---|
| PC-3 | 1.9 | 2.5 |
| MCF-7 | 2.1 | 2.8 |
| HCT116 | 1.5 | 2.0 |
Neurological Applications
The compound has also shown promise in neurological research, particularly concerning its effects on neurotransmitter systems and potential antidepressant properties.
Case Study: Neurotransmitter Interaction
Research has indicated that derivatives of this compound may enhance serotonergic activity, which is crucial for treating depression. A study demonstrated that co-administration with selective serotonin reuptake inhibitors (SSRIs) could augment their antidepressant effects in animal models .
| Drug Combination | Effect on Immobility Time (s) |
|---|---|
| SSRI + 3-Phenyl derivative | Reduced by 30% |
| SSRI alone | No significant change |
Synthesis and Derivatives
The synthesis of this compound has been optimized for higher yields and purity. Various derivatives have been synthesized to enhance its biological activity.
Synthesis Overview
The synthesis typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired isoxazole structure. Advanced techniques such as molecular docking have been employed to predict the binding affinity of these compounds to their targets .
Mechanism of Action
The mechanism of action of 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit kinases such as casein kinase 2 and glycogen synthase kinase-3beta, which play roles in various cellular processes . By inhibiting these kinases, the compound can modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Variations
a. Tetrahydrobenzo[b]thiophene Derivatives
- Example Compounds: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a–d) 2-(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-7-imino-7H-pyrano[2,3-d]thiazol-5-amine (6a)
- Key Differences: The sulfur atom in the thiophene ring (vs. Thiophene derivatives often exhibit enhanced metabolic stability compared to isoxazoles due to sulfur’s lower electronegativity .
- Synthetic Routes: Cyclization of thiourea intermediates with hydrazine or phenyl hydrazine . Use of malononitrile or ethyl cyanoacetate in annulation reactions to form pyrano-thiazole hybrids .
b. Tetrahydrobenzo[d]thiazole Derivatives
- Example Compound :
- Key Differences :
c. Pyrimidine- and Triazine-Fused Analogs
- Example Compounds :
- 3-(α-Hydrazo-acetonitrilo)-1,2,4-triazine derivatives (10a–f) synthesized via diazonium chloride reactions .
Biological Activity
3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine (CAS 1201784-82-8) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a complex structure that contributes to its biological activity. It is categorized under isoxazole derivatives, which are known for their diverse pharmacological properties.
Basic Information
| Property | Description |
|---|---|
| CAS Number | 1201784-82-8 |
| Molecular Formula | CHNO |
| Molecular Weight | 200.24 g/mol |
| Purity | ≥95% |
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxicity of this compound against different cancer cell lines, it was found that:
- A549 (lung cancer) : IC = 50 µM
- MCF-7 (breast cancer) : IC = 45 µM
- HeLa (cervical cancer) : IC = 40 µM
These results indicate a significant inhibitory effect on cell proliferation, suggesting its potential as an anticancer agent .
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. This is supported by findings that demonstrate alterations in signaling pathways associated with cell survival and apoptosis.
Key Findings:
- Apoptosis Induction : The compound has been shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It causes G1 phase arrest in treated cells, leading to reduced proliferation rates .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has exhibited immunomodulatory effects. Studies have indicated that it can modulate immune responses by affecting lymphocyte proliferation and cytokine production.
Immunological Activity:
In vitro tests showed that at concentrations of 25 µM and 50 µM, the compound significantly inhibited phytohemagglutinin-induced proliferation of human peripheral blood mononuclear cells (PBMCs), with suppression rates reaching up to 60% compared to controls .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is essential.
| Compound Name | IC (µM) | Mechanism of Action |
|---|---|---|
| This compound | 40–50 | Apoptosis induction; cell cycle arrest |
| Isatin Derivatives | 30–60 | Apoptosis; anti-inflammatory |
| Thiosemicarbazones | 20–45 | MDR1-selective activity; apoptosis |
This table highlights the comparable efficacy of this compound against cancer cells relative to other compounds.
Q & A
Q. What are the standard synthetic routes for 3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving tetrahydrobenzo[b]thiophene or isoxazole precursors. For example:
- Step 1: React 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoyl-isothiocyanate to form thiourea intermediates (e.g., derivatives 3a-b) .
- Step 2: Cyclize intermediates under reflux conditions in 1,4-dioxane or ethanol with catalysts like triethylamine or hydrochloric acid .
- Key Parameters: Reaction time (5–12 hours), temperature (80–120°C), and solvent polarity critically influence yield (typically 40–65%) .
Q. How is the compound characterized structurally in academic research?
Methodological Answer:
- Spectroscopy:
- Crystallography:
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 230 for C₁₃H₁₄N₂O) validate purity .
Q. What preliminary biological activities have been reported for this compound?
Methodological Answer:
- Antitumor Screening: Tested against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.
- Antimicrobial Assays: Disk diffusion methods reveal moderate activity against Gram-positive bacteria (e.g., S. aureus, inhibition zone: 8–12 mm) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
Methodological Answer:
- Solvent Optimization: Replace 1,4-dioxane with DMF or THF to enhance solubility of hydrophobic intermediates .
- Catalyst Screening: Compare triethylamine, pyridine, and K₂CO₃; pyridine increases cyclization efficiency by 15% .
- Purification: Use gradient column chromatography (hexane:EtOAc, 3:1 → 1:2) to isolate >95% pure product .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Variable Control: Standardize cell lines (e.g., HeLa vs. MCF-7) and assay protocols (e.g., MTT vs. SRB) to reduce variability .
- Structural Confounding: Analyze substituent effects; e.g., para-fluoro derivatives show 20% higher activity than ortho-substituted analogs due to enhanced membrane permeability .
- Statistical Validation: Apply ANOVA to compare IC₅₀ values across ≥3 independent replicates .
Q. What mechanistic approaches are used to study its bioactivity?
Methodological Answer:
- Enzyme Inhibition: Test against tyrosine kinases or topoisomerases via fluorometric assays (e.g., 50 µM compound reduces kinase activity by 40%) .
- Molecular Docking: Use AutoDock Vina to predict binding to ATP pockets (e.g., ΔG = −8.2 kcal/mol for CDK2) .
- Apoptosis Assays: Flow cytometry with Annexin V/PI staining confirms caspase-3 activation in treated cells .
Q. How to design derivatives for improved pharmacokinetic properties?
Methodological Answer:
- Lipophilicity Tuning: Introduce methoxy or trifluoromethyl groups to enhance LogP (target: 2.5–3.5) .
- Metabolic Stability: Replace labile esters with amides; e.g., ethyl → methyl substitution reduces hepatic clearance by 30% .
- SAR Analysis: Correlate substituent position (meta vs. para) with solubility (e.g., para-NO₂ increases aqueous solubility by 1.5-fold) .
Data Contradiction Analysis Example
Conflict: Antitumor activity varies (IC₅₀: 12–50 µM) across studies .
Resolution:
- Structural Verification: Confirm purity via HPLC (≥98%) to exclude impurity-driven artifacts.
- Dosage Consistency: Ensure equivalent molar concentrations (e.g., 10 µM vs. 20 µM) in cell viability assays.
- Control Experiments: Test under hypoxic vs. normoxic conditions, as hypoxia can reduce efficacy by 25% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
